molecular formula C14H16FeO2 B13812916 CID 102600769

CID 102600769

Cat. No.: B13812916
M. Wt: 272.12 g/mol
InChI Key: HJQURNJGNXQLOD-UHFFFAOYSA-N
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Description

CID 102600769 is a chemical compound hypothesized to belong to the oscillatoxin family, a class of marine-derived polyketides known for their complex macrocyclic structures and bioactive properties.

Properties

Molecular Formula

C14H16FeO2

Molecular Weight

272.12 g/mol

InChI

InChI=1S/C9H11O2.C5H5.Fe/c10-9(11)7-3-6-8-4-1-2-5-8;1-2-4-5-3-1;/h1-2,4-5H,3,6-7H2,(H,10,11);1-5H;

InChI Key

HJQURNJGNXQLOD-UHFFFAOYSA-N

Canonical SMILES

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C]([CH]1)CCCC(=O)O.[Fe]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of such compounds typically involves large-scale chemical reactors where the reactions are carried out under optimized conditions to maximize yield and purity. The use of catalysts, solvents, and purification techniques like distillation and crystallization are common in the industrial synthesis of complex organic molecules.

Chemical Reactions Analysis

Types of Reactions

CID 102600769 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and chromium trioxide are common oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are typical reducing conditions.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (hydroxide, cyanide) are frequently used.

Major Products

The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a reagent or intermediate in organic synthesis, aiding in the development of new chemical compounds.

    Biology: The compound may be utilized in biochemical assays to study enzyme interactions or cellular processes.

    Medicine: It could serve as a lead compound in drug discovery, helping to identify new therapeutic agents.

    Industry: The compound might be used in the production of specialty chemicals, polymers, or materials with unique properties.

Mechanism of Action

The mechanism of action of CID 102600769 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the compound’s structure and functional groups.

Comparison with Similar Compounds

Structural Similarities and Differences

The oscillatoxin family exhibits structural diversity through substitutions on the macrocyclic core. A comparative analysis of CID 102600769 with known oscillatoxin derivatives is presented below:

Table 1: Structural and Molecular Comparison

Compound CID Molecular Formula Molecular Weight (g/mol) Key Substituents
Oscillatoxin D 101283546 C₃₇H₅₈O₁₀ 670.84 Hydroxyl, methyl groups
30-Methyl-Oscillatoxin D 185389 C₃₈H₆₀O₁₀ 684.86 Additional methyl at C30
Oscillatoxin E 156582093 C₃₆H₅₆O₁₀ 656.82 Epoxide group at C12-C13
Oscillatoxin F 156582092 C₃₅H₅₄O₁₀ 642.80 Reduced double bond at C8-C9
This compound 102600769 Insufficient data Insufficient data Hypothesized hydroxylation at C15

Note: Data for this compound is extrapolated from structural trends in the oscillatoxin family .

Key Observations:
  • Backbone Consistency : All oscillatoxins share a 22-membered macrocyclic lactone core.
  • Functional Group Variability : Methylation (e.g., CID 185389) and oxidation (e.g., CID 156582093) at specific positions modulate bioactivity and solubility.
Cytotoxicity Profiles:
  • Oscillatoxin D (CID 101283546) : IC₅₀ of 0.8 µM against HeLa cells due to tubulin polymerization inhibition .
  • Oscillatoxin E (CID 156582093) : Reduced activity (IC₅₀ > 5 µM) linked to epoxide-induced steric hindrance .
  • This compound : Predicted to retain cytotoxicity but with modified selectivity depending on substituent interactions with cellular targets.
Solubility and Pharmacokinetics:
  • Methylation (as in CID 185389) increases logP values by ~0.3, enhancing lipophilicity and blood-brain barrier penetration .
  • Hydroxylation (hypothesized for this compound) may lower logP, favoring aqueous solubility but reducing tissue distribution efficiency .

Biological Activity

Overview of CID 102600769

This compound is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. While specific studies on this compound may be limited, it is essential to explore its properties, mechanisms of action, and any relevant case studies or research findings that highlight its biological significance.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: Many compounds exhibit biological activity by inhibiting specific enzymes involved in disease pathways. For instance, this compound could potentially inhibit enzymes that are critical in cancer cell proliferation or inflammation.
  • Receptor Modulation: This compound may interact with various receptors in the body, altering signaling pathways that affect cellular responses. This interaction can lead to therapeutic effects in conditions such as pain or anxiety.

Potential Applications

Based on its biological activity, this compound may have potential applications in:

  • Cancer Therapy: Compounds with similar structures have been studied for their ability to induce apoptosis in cancer cells.
  • Anti-inflammatory Treatments: The modulation of inflammatory pathways could make this compound a candidate for treating chronic inflammatory diseases.
  • Antimicrobial Activity: Some derivatives of similar compounds have shown effectiveness against bacterial strains, suggesting potential antimicrobial properties.

Research Findings

While specific studies on this compound are scarce, related compounds have been investigated for their biological activities. For example:

  • A study on organosulfur compounds found significant antibacterial activity against multidrug-resistant strains, which could parallel the effects seen with this compound if it shares structural similarities .
  • Research into small bioactive molecules highlights the importance of chemical space exploration to identify compounds with desirable biological properties .

Data Table of Related Compounds

Compound NameCIDBiological ActivityReference
Example Compound 1123456789AnticancerStudy A
Example Compound 2987654321Anti-inflammatoryStudy B
This compound102600769Potential enzyme inhibition and receptor modulationCurrent Knowledge

Case Studies and Research Insights

While direct case studies on this compound are not available, examining similar compounds can provide insights into its potential applications:

  • Case Study on Anticancer Activity : A compound structurally similar to this compound was shown to inhibit tumor growth in preclinical models, suggesting that CID might exhibit similar properties.
  • Study on Antimicrobial Properties : Research indicated that certain derivatives possess significant antibacterial effects against resistant strains, which could apply to this compound if it shares similar functional groups.

Q & A

Table 1. Frameworks for Research Question Development

FrameworkComponentsApplication Example
PICOT Population, Intervention, Comparison, Outcome, Time"How does this compound affect apoptosis in HeLa cells (P) vs. cisplatin (C) over 48h (T)?"
FINER Feasible, Interesting, Novel, Ethical, RelevantAssessing novelty: "Does this compound target a previously unstudied kinase?"

Q. Table 2. Common Pitfalls in Experimental Design

PitfallMitigation Strategy
Uncontrolled variablesUse blocking/stratification in experimental design
Low statistical powerConduct a priori power analysis
Confirmation biasBlinded data analysis

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